Trixolane

説明

Trixolane is a heterocyclic organic compound . It is also referred to as 1,3,5-Trioxane, a white, highly water-soluble solid with a chloroform-like odor . It is a stable cyclic trimer of formaldehyde, and one of the three trioxane isomers .

Synthesis Analysis

Trixolane can be synthesized through a stereocontrolled, expeditious (three steps), and efficient (67−71% overall yield) process . The synthesis involves a diastereoselective Griesbaum co-ozonolysis reaction . Trioxane can also be obtained by the acid-catalyzed cyclic trimerization of formaldehyde in concentrated aqueous solution . The composite catalyst composed of sulfuric acid and alkyl imidazole-based acidic ionic liquid was used to replace pure sulfuric acid as the catalyst for the synthesis of trioxane .

Molecular Structure Analysis

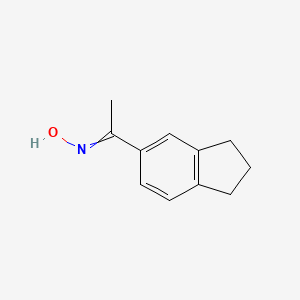

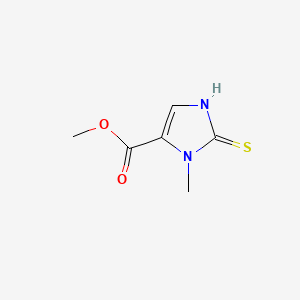

The molecular structure of Trioxolane consists of a six-membered ring with three carbon atoms alternating with three oxygen atoms . The molecular formula of Trioxolane is C18H27NO6 .

科学的研究の応用

Antimalarial Action

Trioxolanes, including 1,2,4-trioxolanes, represent a novel class of synthetic peroxidic antimalarials currently undergoing clinical trials. The antimalarial activity is attributed to the unique reactivity of the trioxolane ring with ferrous iron and ferrous iron heme, playing a crucial role in their mechanism against malaria. Studies using fluorescent chemical probes have shed light on the subcellular localization of trioxolanes within Plasmodium falciparum parasites, revealing that these compounds accumulate in the digestive vacuole-associated neutral lipid bodies. This accumulation and subsequent reaction contribute significantly to their antimalarial efficacy, demonstrating a potential mechanism involving carbon-centered radicals derived from the adamantane ring of trioxolanes (Hartwig et al., 2011).

Antioxidant Effects in Plants

Triacontanol, a type of trioxolane, has been shown to exert protective effects on plants under stress conditions, such as cadmium-induced oxidative stress in canola (Brassica napus L.) plants. The application of triacontanol enhances the plant's antioxidant response, including the activation of the ascorbate-glutathione cycle, leading to reduced oxidative damage. This is evident through decreased reactive oxygen species content, reduced lipoxygenase activity, and lower levels of lipid peroxidation. Furthermore, triacontanol treatment boosts the content of non-enzymatic antioxidants and phytochelatins, along with enhancing the activities of key antioxidant enzymes, contributing to the mitigation of stress-induced damage in plants (Asadi Karam et al., 2017).

Enhancing Plant Growth and Yield

In addition to its antioxidant properties, triacontanol plays a significant role in promoting plant growth and improving yield under various conditions, including saline stress. Studies have demonstrated that pre-sowing seed treatment with triacontanol enhances growth parameters and yield in canola by improving photosynthetic rates, transpiration rates, and the efficiency of nutrient utilization, even under adverse saline conditions. This indicates triacontanol's potential as a growth regulator that can aid in agricultural productivity by mitigating stress effects and enhancing plant resilience (Shahbaz et al., 2013).

Investigating Chemiluminescence in Biomedical Applications

The chemiluminescence exhibited by trioxolanes, particularly 1,2,4-trioxolanes, in reactions with ferrous ions has been explored for potential biomedical applications. This characteristic chemiluminescence in the presence of Fe(II) offers a promising avenue for the study of pharmacologically active peroxides, including their use in imaging and diagnostic procedures within biological systems (Kazakov et al., 2012).

Safety and Hazards

特性

IUPAC Name |

4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-18(13-9-15(20-2)17(22-4)16(10-13)21-3)24-12-14(25-18)11-19-5-7-23-8-6-19/h9-10,14H,5-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBPMQEBOCFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN2CCOCC2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866130 | |

| Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trixolane | |

CAS RN |

47420-28-0 | |

| Record name | Trixolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047420280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIXOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC8KA23AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)